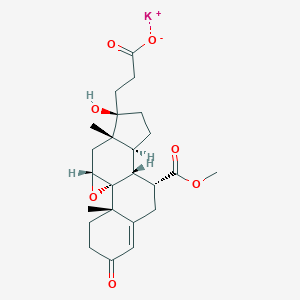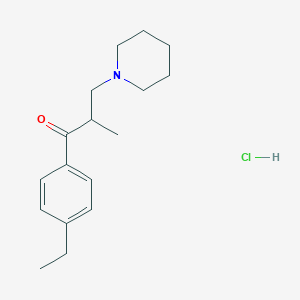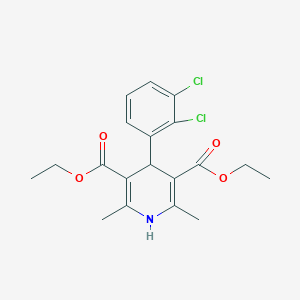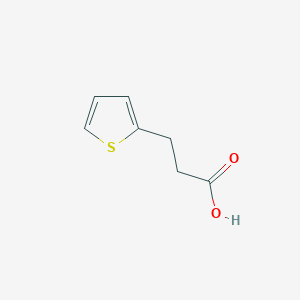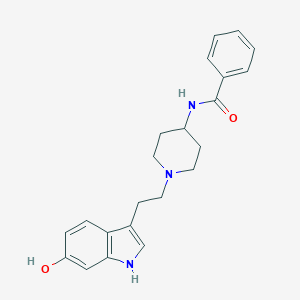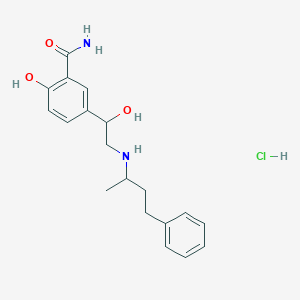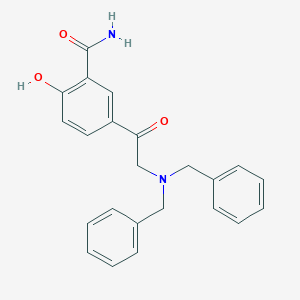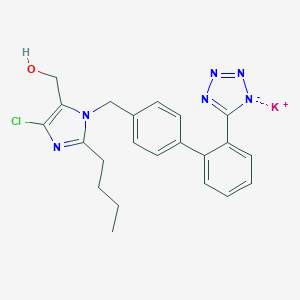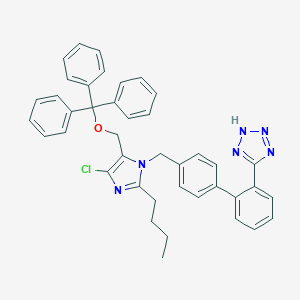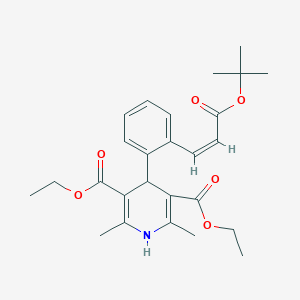![molecular formula C33H26N4 B193154 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole CAS No. 124750-53-4](/img/structure/B193154.png)
5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
Descripción general
Descripción
5-(4’-Methyl-[1,1’-biphenyl]-2-yl)-1-trityl-1H-tetrazole is a complex organic compound. It contains a tetrazole group, which is a class of five-membered heterocyclic compounds that contain a nitrogen atom and four carbon atoms . The compound also contains a trityl group, which is a triphenylmethyl group, and a 4’-methyl-[1,1’-biphenyl]-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetrazole, trityl, and 4’-methyl-[1,1’-biphenyl]-2-yl groups . The tetrazole ring would contribute to the polarity of the molecule, while the trityl and 4’-methyl-[1,1’-biphenyl]-2-yl groups would contribute to its overall size and shape .Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
-
Application: Synthesis of Complex Molecules
-
Methods of Application
-
Results or Outcomes
-
Scientific Field: Thermophysical Property Research
- Application : Thermophysical properties of similar compounds, such as 4-methylbiphenyl, are critically evaluated for various parameters like triple point temperature, normal boiling temperature, critical temperature, and density .
- Methods of Application : The compound is subjected to various conditions and the changes in its properties are recorded .
- Results or Outcomes : The data obtained can be used to understand the behavior of the compound under different conditions, which can be useful in various scientific and industrial applications .
-
Scientific Field: Flavoring Agents
- Application : Compounds like 4-methylbiphenyl are used as flavoring agents due to their spicy odor and flavor .
- Methods of Application : These compounds can be added to food products to enhance their flavor .
- Results or Outcomes : The addition of these compounds can improve the taste and aroma of food products .
-
Scientific Field: Antibacterial Research
- Application : Some synthesized compounds similar to the one you mentioned have shown significant antibacterial activity .
- Methods of Application : The compounds are tested against various bacteria at different concentrations .
- Results or Outcomes : The zone of inhibition, which indicates the effectiveness of the compound against bacteria, is measured .
-
Scientific Field: Pharmaceutical Research
- Application : Compounds similar to “5-(4’-Methyl-[1,1’-biphenyl]-2-yl)-1-trityl-1H-tetrazole” are used in the production of certain pharmaceuticals .
- Methods of Application : These compounds can be used as intermediates in the synthesis of pharmaceutical drugs .
- Results or Outcomes : The resulting pharmaceuticals can be used to treat various health conditions .
Propiedades
IUPAC Name |
5-[2-(4-methylphenyl)phenyl]-1-trityltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N4/c1-25-21-23-26(24-22-25)30-19-11-12-20-31(30)32-34-35-36-37(32)33(27-13-5-2-6-14-27,28-15-7-3-8-16-28)29-17-9-4-10-18-29/h2-24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBYTGRKIKIRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436185 | |
| Record name | 5-(4'-Methyl[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole | |
CAS RN |
124750-53-4 | |
| Record name | 5-(4'-Methyl[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

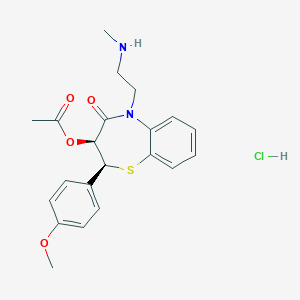

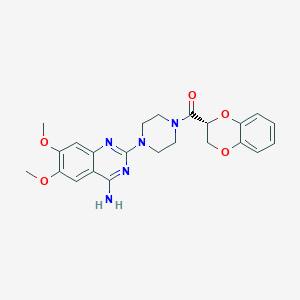
![(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate](/img/structure/B193075.png)
